2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)imidazolidine-1-carboxamide
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Overview
Description
2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)imidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C14H14N4O2S and its molecular weight is 302.35. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing imidazole, a similar structure, have been known to interact with a broad range of targets due to their diverse biological properties .
Mode of Action
It’s worth noting that imidazole derivatives, which share a similar structure, are known for their broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Imidazole, a similar structure, is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the solvent environment .
Biochemical Analysis
Biochemical Properties
Compounds containing imidazole and pyridine rings have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
Compounds containing imidazole and pyridine rings have been reported to exhibit potent anti-inflammatory activities both in vitro and in vivo . They also exhibited promising antioxidant activities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .
Molecular Mechanism
Imidazole ring is susceptible to both electrophilic and nucleophilic attacks due to its amphoteric phenomenon .
Biological Activity
The compound 2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)imidazolidine-1-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and cytoprotective properties, as well as its implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C13H12N4O, with a molecular weight of approximately 244.26 g/mol. The structure features an imidazolidine ring, a thiophene moiety, and a pyridine derivative, which are crucial for its biological activity.
Antibacterial Activity
Numerous studies have evaluated the antibacterial properties of imidazolidine derivatives. For example, compounds similar to This compound have shown significant activity against various bacterial strains:
Bacterial Strain | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 20 | |
Escherichia coli | 18 | |
Bacillus subtilis | 22 |
These results suggest that the compound may possess broad-spectrum antibacterial activity and could be further explored for therapeutic applications.
Antifungal Activity
In addition to antibacterial effects, the compound's antifungal activity has also been assessed. In vitro studies indicate that it exhibits fungistatic properties against several fungal strains:
Fungal Strain | Inhibition (%) | Reference |
---|---|---|
Candida albicans | 70% | |
Aspergillus niger | 65% | |
Penicillium chrysogenum | 60% |
These findings highlight the potential of this compound in treating fungal infections.
Cytoprotective Activity
The cytoprotective effects of This compound have been investigated in relation to oxidative stress. Research indicates that it can protect cells from oxidative damage by reducing hemolysis rates:
This significant reduction in hemolytic activity suggests that the compound may have protective effects against oxidative stress-related cellular damage.
The biological activities of This compound are likely attributed to its ability to interact with various biological targets. The imidazole ring is known for its role in enzyme inhibition and receptor binding, which may contribute to its antibacterial and antifungal actions. Additionally, the presence of electron-donating groups enhances its antioxidant capabilities, providing cytoprotection.
Case Studies
- Antibacterial Efficacy : A study conducted on a series of imidazolidine derivatives demonstrated that those with thiophene substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. The study highlighted the importance of structural modifications in optimizing biological efficacy.
- Cytotoxicity Assessment : In another investigation, derivatives were tested for cytotoxic effects on human cell lines. The results indicated that while some derivatives showed promising antibacterial properties, they maintained low cytotoxicity levels, making them suitable candidates for further drug development.
Properties
IUPAC Name |
2-oxo-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]imidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c19-13-16-6-7-18(13)14(20)17-9-10-3-1-5-15-12(10)11-4-2-8-21-11/h1-5,8H,6-7,9H2,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJXPRRCNAMBIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.